Dimeric testosterone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

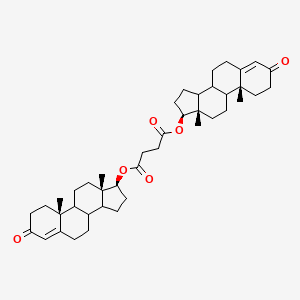

Dimeric testosterone, also known as this compound, is a useful research compound. Its molecular formula is C42H58O6 and its molecular weight is 658.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Dimeric testosterone has been investigated for its antiproliferative effects on prostate cancer cell lines. Research indicates that this compound exhibits enhanced activity against androgen-dependent LNCaP cells compared to its dihydrotestosterone counterpart. The synthesis of this compound was achieved through a five-step reaction sequence, yielding compounds that were tested for their ability to inhibit cell growth.

Table 1: Antiproliferative Activity of this compound

| Compound | IC50 (μM) LNCaP | IC50 (μM) PC3 |

|---|---|---|

| This compound | 52.2 | 91.3 |

| Dihydrotestosterone Dimer | 60.9 | 105.3 |

The results suggest that this compound may serve as a promising candidate for developing new anticancer agents, particularly for treating prostate cancer due to its selective activity towards androgen receptors .

Hormonal Effects and Endocrine Applications

This compound has demonstrated a prolonged hormonal effect in animal models. In a study involving castrated male rats, single intramuscular injections of this compound resulted in sustained serum testosterone levels and positive feedback on luteinizing hormone (LH) release for up to 16 weeks. This contrasts with traditional testosterone esters, which exhibit rapid onset and suppression of serum LH .

Table 2: Hormonal Effects of this compound

| Parameter | This compound | Testosterone Enanthate |

|---|---|---|

| Duration of Effect | 16 weeks | Shorter |

| LH Feedback | Positive | Suppressive |

These findings indicate that this compound may be beneficial for therapeutic applications requiring long-lasting androgen effects .

Cognitive and Behavioral Impacts

Research has shown that testosterone influences cognitive functions and mood disorders. Studies involving aged animal models have indicated that testosterone supplementation can alleviate depressive-like behaviors, suggesting a complex interplay between testosterone levels and mental health. Although this compound's specific effects on cognition have yet to be fully explored, its role as an androgen suggests potential benefits in cognitive health .

Cardiovascular Health

The relationship between testosterone therapy and cardiovascular health is complex but noteworthy. Some studies suggest that testosterone treatment can improve cardiovascular biomarkers, including cholesterol levels and insulin resistance, particularly in men with low testosterone levels or hypogonadism. While the specific role of this compound in cardiovascular applications remains under investigation, its potential therapeutic benefits in this area are promising .

Summary of Findings

This compound shows considerable promise across various scientific applications:

- Anticancer Applications : Effective against prostate cancer cell lines with higher activity than traditional antiandrogens.

- Hormonal Effects : Prolonged hormonal action with positive feedback on LH release.

- Cognitive Benefits : Potential to improve mood and cognitive functions in aged populations.

- Cardiovascular Health : May enhance cardiovascular biomarkers and metabolic health.

Eigenschaften

CAS-Nummer |

54697-19-7 |

|---|---|

Molekularformel |

C42H58O6 |

Molekulargewicht |

658.9 g/mol |

IUPAC-Name |

bis[(10R,13S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] butanedioate |

InChI |

InChI=1S/C42H58O6/c1-39-19-15-27(43)23-25(39)5-7-29-31-9-11-35(41(31,3)21-17-33(29)39)47-37(45)13-14-38(46)48-36-12-10-32-30-8-6-26-24-28(44)16-20-40(26,2)34(30)18-22-42(32,36)4/h23-24,29-36H,5-22H2,1-4H3/t29?,30?,31?,32?,33?,34?,35-,36-,39-,40-,41-,42-/m0/s1 |

InChI-Schlüssel |

VRQSFGRHFRWOMR-IFMPDVRXSA-N |

SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC(=O)OC4CCC5C4(CCC6C5CCC7=CC(=O)CCC67C)C)CCC8=CC(=O)CCC38C |

Isomerische SMILES |

C[C@]12CCC3C(C1CC[C@@H]2OC(=O)CCC(=O)O[C@H]4CCC5[C@@]4(CCC6C5CCC7=CC(=O)CC[C@]67C)C)CCC8=CC(=O)CC[C@]38C |

Kanonische SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC(=O)OC4CCC5C4(CCC6C5CCC7=CC(=O)CCC67C)C)CCC8=CC(=O)CCC38C |

Synonyme |

dimeric testosterone testosterone succinate dimerbis(3-oxo-4-estren-17 beta-yl) succinate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.